molecular formula C26H40 B14702686 1,3,6,8-Tetra-tert-butylnaphthalene CAS No. 22495-86-9

1,3,6,8-Tetra-tert-butylnaphthalene

Cat. No.: B14702686
CAS No.: 22495-86-9
M. Wt: 352.6 g/mol
InChI Key: YCHZFBYHUCXGDP-UHFFFAOYSA-N
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Description

1,3,6,8-Tetra-tert-butylnaphthalene is a chemical compound characterized by the presence of four tert-butyl groups attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-Tetra-tert-butylnaphthalene typically involves the alkylation of naphthalene with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the tert-butyl groups are introduced at the 1, 3, 6, and 8 positions of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetra-tert-butylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially hydrogenated naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

1,3,6,8-Tetra-tert-butylnaphthalene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetra-tert-butylnaphthalene involves its interaction with various molecular targets. The tert-butyl groups can influence the compound’s reactivity and stability, affecting how it interacts with other molecules. The pathways involved in its mechanism of action are still being studied, but it is known that the compound can participate in various chemical reactions due to its aromatic nature and the presence of bulky tert-butyl groups.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,8-Tetra-tert-butylnaphthalene
  • 1,2,4,5,6,8-Hexa-tert-butylnaphthalene
  • 1,2,3,4,5,6,7,8-Octa-tert-butylnaphthalene

Uniqueness

1,3,6,8-Tetra-tert-butylnaphthalene is unique due to the specific positioning of the tert-butyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

22495-86-9

Molecular Formula

C26H40

Molecular Weight

352.6 g/mol

IUPAC Name

1,3,6,8-tetratert-butylnaphthalene

InChI

InChI=1S/C26H40/c1-23(2,3)18-13-17-14-19(24(4,5)6)16-21(26(10,11)12)22(17)20(15-18)25(7,8)9/h13-16H,1-12H3

InChI Key

YCHZFBYHUCXGDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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